molecular formula C7H8FN3O2 B14845934 2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine

2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine

Cat. No.: B14845934
M. Wt: 185.16 g/mol
InChI Key: YWXHRMQYDASOEW-UHFFFAOYSA-N
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Description

2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8FN3O2 and a molecular weight of 185.16 g/mol This compound features a pyridine ring substituted with a fluoro group at the 6-position and a nitro group at the 4-position, along with an ethanamine side chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluoropyridine with nitric acid to introduce the nitro group, followed by nucleophilic substitution with an ethanamine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The fluoro and nitro groups contribute to its electron-withdrawing properties, affecting the compound’s reactivity and binding affinity. The ethanamine side chain allows for interactions with biological receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both fluoro and nitro groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

2-(6-fluoro-4-nitropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H8FN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2

InChI Key

YWXHRMQYDASOEW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)F)[N+](=O)[O-]

Origin of Product

United States

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